N-(5-(3-chlorobenzyl)thiazol-2-yl)-3-(5-(2-methylcyclopropyl)furan-2-yl)propanamide
Description
N-(5-(3-chlorobenzyl)thiazol-2-yl)-3-(5-(2-methylcyclopropyl)furan-2-yl)propanamide is a complex organic compound that features a thiazole ring, a chlorobenzyl group, and a furan ring
Properties
IUPAC Name |
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c1-13-9-18(13)19-7-5-16(26-19)6-8-20(25)24-21-23-12-17(27-21)11-14-3-2-4-15(22)10-14/h2-5,7,10,12-13,18H,6,8-9,11H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQBVRLLYNDAGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC=C(O2)CCC(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-chlorobenzyl)thiazol-2-yl)-3-(5-(2-methylcyclopropyl)furan-2-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the chlorobenzyl group and the furan ring. The final step involves the formation of the propanamide linkage.
Thiazole Ring Formation: The thiazole ring can be synthesized using a condensation reaction between a thioamide and an α-haloketone under acidic conditions.
Introduction of Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable nucleophile.
Furan Ring Formation: The furan ring can be synthesized through a cyclization reaction involving a 2-methylcyclopropyl ketone and an appropriate reagent.
Propanamide Formation: The final step involves the coupling of the thiazole and furan intermediates with a propanamide moiety using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-(3-chlorobenzyl)thiazol-2-yl)-3-(5-(2-methylcyclopropyl)furan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole or furan derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(5-(3-chlorobenzyl)thiazol-2-yl)-3-(5-(2-methylcyclopropyl)furan-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in assays to evaluate its efficacy against various pathogens and cancer cell lines.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. It is also used as a precursor in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-(3-chlorobenzyl)thiazol-2-yl)-3-(5-(2-methylcyclopropyl)furan-2-yl)propanamide involves its interaction with specific molecular targets. The thiazole and furan rings allow it to bind to enzymes or receptors, modulating their activity. The chlorobenzyl group enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(3-chlorobenzyl)thiazol-2-yl)-3-(3-(trifluoromethyl)phenyl)acrylamide
- 3-Chlorobenzylamine
- Benzeneacetonitrile, 3-chloro-
Uniqueness
N-(5-(3-chlorobenzyl)thiazol-2-yl)-3-(5-(2-methylcyclopropyl)furan-2-yl)propanamide is unique due to the presence of both thiazole and furan rings, which confer distinct chemical and biological properties. The combination of these rings with the chlorobenzyl group and propanamide linkage makes it a versatile compound with diverse applications.
Biological Activity
The compound N-(5-(3-chlorobenzyl)thiazol-2-yl)-3-(5-(2-methylcyclopropyl)furan-2-yl)propanamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be described by its molecular formula . The presence of a thiazole ring and furan moiety suggests potential interactions with biological targets, which may contribute to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Weight | 320.87 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | 3.45 |
Anticancer Activity
Recent studies have indicated that derivatives of thiazole compounds exhibit significant anticancer properties. The compound has shown promising results in various in vitro assays against different cancer cell lines:
-
Cytotoxic Effects :
- The compound demonstrated IC values ranging from 0.12 to 2.78 µM against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and U-937 (leukemia) .
- Comparative studies indicate that it exhibits greater cytotoxicity than doxorubicin, a commonly used chemotherapeutic agent .
-
Mechanism of Action :
- Flow cytometry assays revealed that the compound induces apoptosis in MCF-7 cells through the activation of the caspase pathway, evidenced by increased levels of cleaved caspase-3 and p53 expression .
- Molecular docking studies suggest strong hydrophobic interactions between the compound and key amino acid residues in target proteins, enhancing its binding affinity .
Other Biological Activities
In addition to anticancer properties, thiazole derivatives have been explored for other therapeutic potentials:
- Antimicrobial Activity : Some thiazole derivatives have shown activity against bacterial strains, although specific data on this compound's antimicrobial efficacy remains limited.
- Anti-inflammatory Effects : Certain thiazole compounds have been reported to exhibit anti-inflammatory properties, which may contribute to their overall therapeutic profile.
Table 2: Biological Activity Summary
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis via caspase activation |
| A549 | 1.50 | Induction of apoptosis |
| U-937 | 0.75 | Cell cycle arrest |
Study on Thiazole Derivatives
A recent study focused on synthesizing various thiazole derivatives, including the compound , noted that modifications to the thiazole ring significantly influenced biological activity. The study concluded that specific substitutions could enhance potency against cancer cell lines while minimizing toxicity to normal cells .
Comparative Analysis with Other Compounds
In comparative analyses with similar thiazole derivatives, it was found that the introduction of halogen substituents (such as chlorine) improved biological activity against several cancer types. This highlights the importance of chemical modifications in optimizing therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
